molecular formula C8H7Cl2NO2 B12458398 3-Amino-2,6-dichloro-4-methylbenzoic acid

3-Amino-2,6-dichloro-4-methylbenzoic acid

Cat. No.: B12458398
M. Wt: 220.05 g/mol
InChI Key: HTOKRBFEYOKEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2,6-dichloro-4-methylbenzoic acid is an organic compound with the molecular formula C8H7Cl2NO2 It is characterized by the presence of amino, dichloro, and methyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,6-dichloro-4-methylbenzoic acid typically involves the chlorination of 4-methylbenzoic acid followed by amination. One common method is the Sandmeyer reaction, where 2-amino-6-chlorotoluene undergoes chlorination and subsequent desulfonylation . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by catalytic amination. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,6-dichloro-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

3-Amino-2,6-dichloro-4-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Amino-2,6-dichloro-4-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. The amino and dichloro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may also influence cellular pathways by altering the function of key proteins involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2,6-dichloro-4-methylbenzoic acid is unique due to the presence of both dichloro and amino groups, which confer specific reactivity and potential for diverse applications. The dichloro groups enhance its electrophilic character, making it suitable for various substitution reactions, while the amino group allows for interactions with biological targets.

Properties

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

3-amino-2,6-dichloro-4-methylbenzoic acid

InChI

InChI=1S/C8H7Cl2NO2/c1-3-2-4(9)5(8(12)13)6(10)7(3)11/h2H,11H2,1H3,(H,12,13)

InChI Key

HTOKRBFEYOKEAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1N)Cl)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.